molecular formula C18H26ClNO5S B4001974 1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-4-methylpiperidine oxalate

1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-4-methylpiperidine oxalate

Cat. No.: B4001974
M. Wt: 403.9 g/mol
InChI Key: KSGDXABZHFQDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C18H26ClNO5S and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1220218 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Ethenethiolate Anions

The generation of the ethenethiolate anion and its reaction with several chloromethyl alkyl ethers and sulfides might reflect the reactivity and potential applications of "1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-4-methylpiperidine oxalate" in synthesizing alkoxy(vinylthio)methanes and alkylthio(vinylthio)methanes, which have potential utility in organic synthesis and pharmaceutical research (Tanimoto et al., 1983).

Synthesis of Thiazoles and Their Antimicrobial Activities

Research on the synthesis of thiazoles and their fused derivatives, and evaluating their antimicrobial activities, can provide insights into the potential applications of similar compounds in developing new antimicrobial agents. The compound's sulfur and ether functionalities could be pertinent in reactions aiming to synthesize thiazole-based compounds with potential antimicrobial properties (Wardkhan et al., 2008).

Environmental Remediation

Studies on the electrochemical destruction of chlorophenoxy herbicides highlight the potential for compounds with chlorophenyl groups to be involved in environmental remediation research, particularly in the degradation of persistent organic pollutants (Brillas et al., 2004).

Synthesis of Antimicrobial Agents

Research on the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents points to the relevance of chlorophenyl and thioether functionalities in developing compounds with antimicrobial properties. This could suggest a research application for "this compound" in synthesizing novel antimicrobial agents (Sah et al., 2014).

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNOS.C2H2O4/c1-14-6-8-18(9-7-14)10-11-19-12-13-20-16-4-2-15(17)3-5-16;3-1(4)2(5)6/h2-5,14H,6-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDXABZHFQDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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